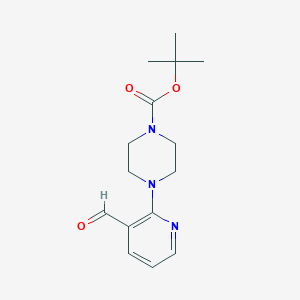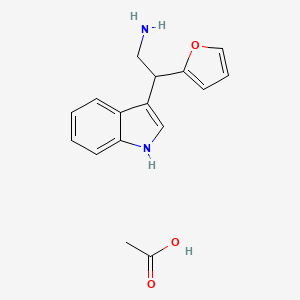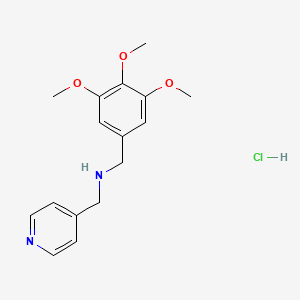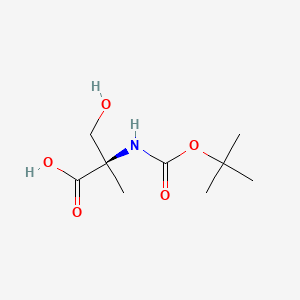
5-Chloro-2-(trifluoromethyl)benzofuran
Overview
Description
5-Chloro-2-(trifluoromethyl)benzofuran is a chemical compound with the molecular formula C9H4ClF3O and a molecular weight of 220.58 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(trifluoromethyl)benzofuran is represented by the SMILES notation: C1=CC2=C(C=C1Cl)C=C(O2)C(F)(F)F . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(trifluoromethyl)benzofuran include a molecular weight of 220.58 and a molecular formula of C9H4ClF3O . Further specific physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
- A study conducted by Choi et al. (2003) focused on synthesizing a potent β-amyloid aggregation inhibitor, which included 5-chloro-2-(trifluoromethyl)benzofuran as a key intermediate. This compound was obtained through a one-pot synthesis and played a crucial role in the development of the final inhibitor (Choi, Seo, Son, & Kang, 2003).
Antimicrobial Applications
- Idrees et al. (2020) synthesized a series of compounds integrating 5-chloro-2-(trifluoromethyl)benzofuran with quinoline, pyrazole, and benzofuran moieties. These compounds exhibited significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
- Lunkad et al. (2015) developed new benzofuran derivatives including 5-chloro-2-(trifluoromethyl)benzofuran, which were tested for their antimicrobial activities. These compounds showed promising results in inhibiting microbial growth (Lunkad, Kothawade, Jadhav, Chaudhari, & Bornare, 2015).
Chemical Synthesis and Properties
- Choi et al. (2008) prepared 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran and studied its crystal structure, demonstrating the utility of 5-chloro-2-(trifluoromethyl)benzofuran derivatives in structural chemistry (Choi, Seo, Son, & Lee, 2008).
- He et al. (2019) described a copper-catalyzed synthesis technique for 2-trifluoromethyl benzofuran derivatives, highlighting the role of 5-chloro-2-(trifluoromethyl)benzofuran in facilitating novel synthetic routes in organic chemistry (He, Xiong, Hu, & Zhang, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3O/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDGIJUWFIFHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)benzofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)








![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

